Axelopran Sulfate: A Technical Guide to its Discovery and Synthesis
Axelopran Sulfate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axelopran sulfate, with the developmental code name TD-1211, is a peripherally acting mu (µ)-opioid receptor antagonist that has been investigated for the treatment of opioid-induced constipation (OIC).[1][2] Developed by Theravance Biopharma, axelopran is designed to mitigate the gastrointestinal side effects of opioid analgesics without compromising their central pain-relieving effects.[2] This is achieved through its selective action on opioid receptors in the periphery, with limited ability to cross the blood-brain barrier. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and available clinical data for axelopran sulfate.
Discovery and Design
The discovery of axelopran was guided by a "multivalent approach" to drug discovery coupled with a physicochemical property design strategy. This approach aimed to optimize the N-substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenyl carboxamide series of µ-opioid receptor antagonists to develop an orally absorbed, non-centrally penetrating agent. The design strategy focused on inverting the typical physicochemical properties associated with CNS penetration, such as total polar surface area (tPSA), number of hydrogen bond donors (HBD), lipophilicity (clogDpH 7.4), and molecular weight (MW).
A key aspect of axelopran's design is its function as a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes the drug from the central nervous system, further ensuring its peripheral restriction.
Theravance's Multivalent Drug Discovery Workflow
While a detailed proprietary workflow for Theravance's multivalent approach is not publicly available, the discovery of axelopran suggests a logical progression involving the following stages:
Mechanism of Action
Axelopran is a potent antagonist of the µ-opioid receptor and also exhibits activity at the kappa (κ)- and delta (δ)-opioid receptors, with similar affinity for µ and κ receptors and approximately ten-fold lower affinity for the δ receptor. Opioid analgesics, such as morphine, cause constipation by activating µ-opioid receptors in the gastrointestinal tract, which leads to decreased motility and increased fluid absorption. By blocking these peripheral µ-opioid receptors, axelopran inhibits the effects of opioid agonists in the gut, thereby restoring normal bowel function.
Mu-Opioid Receptor Antagonist Signaling Pathway
The binding of an opioid agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This ultimately leads to reduced neuronal excitability and decreased gastrointestinal motility. As an antagonist, axelopran binds to the µ-opioid receptor but does not activate the downstream signaling pathway, thereby preventing the agonist-induced effects.
Synthesis of Axelopran Sulfate
The synthesis of axelopran (19i) has been described in the scientific literature. The following is a detailed experimental protocol based on the supplementary information provided for the publication "Discovery of Axelopran (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist".
Experimental Protocol
Step 1: Synthesis of tert-butyl (2-((cyclohexylmethyl)amino)ethyl)carbamate
To a solution of cyclohexanecarbaldehyde (1.0 eq) in dichloromethane (DCM) was added tert-butyl (2-aminoethyl)carbamate (1.0 eq). The reaction mixture was stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) was then added portion-wise, and the reaction was stirred overnight. The reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the desired product.
Step 2: Synthesis of 3-((1R,5S)-8-(2-((tert-butoxycarbonyl)((cyclohexylmethyl)amino))ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
A mixture of 3-((1R,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide (1.0 eq), tert-butyl (2-((cyclohexylmethyl)amino)ethyl)carbamate (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile was heated at reflux overnight. The reaction mixture was cooled to room temperature, filtered, and the filtrate was concentrated. The residue was purified by column chromatography.
Step 3: Synthesis of 3-((1R,5S)-8-(2-((cyclohexylmethyl)amino)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
To a solution of the product from Step 2 in DCM was added trifluoroacetic acid (TFA, 10 eq) at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution. The organic layer was dried over sodium sulfate, filtered, and concentrated to give the desired product.
Step 4: Synthesis of axelopran
To a solution of the product from Step 3 (1.0 eq) and (S)-2,3-dihydroxypropanoic acid (1.1 eq) in dimethylformamide (DMF) was added N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). The reaction mixture was stirred at room temperature overnight. The reaction was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography to yield axelopran.
Step 5: Formation of Axelopran Sulfate
Axelopran was dissolved in a suitable solvent (e.g., isopropanol/water). A solution of sulfuric acid (1.0 eq) in the same solvent system was added dropwise. The resulting precipitate was collected by filtration, washed with the solvent, and dried under vacuum to afford axelopran sulfate.
Data Presentation
Preclinical Data
| Parameter | Species | Assay | Value | Reference |
| µ-opioid receptor binding affinity (Ki) | Human | Radioligand binding assay | 0.2 nM | |
| κ-opioid receptor binding affinity (Ki) | Human | Radioligand binding assay | 0.3 nM | |
| δ-opioid receptor binding affinity (Ki) | Human | Radioligand binding assay | 2.5 nM | |
| Loperamide-induced delay in gastric emptying (ID50) | Rat | In vivo | 0.24 mg/kg (oral) | |
| Castor oil-induced diarrhea (ID50) | Rat | In vivo | 0.01 mg/kg (oral) |
Clinical Data
Axelopran has completed Phase II clinical trials for the treatment of OIC. Two key studies are registered on ClinicalTrials.gov: NCT01459926 and NCT01401985.
| Study Identifier | Phase | Status | Condition | Key Findings (if published) |
| NCT01459926 | Phase 2 | Completed | Opioid-Induced Constipation | Results not yet published in a peer-reviewed journal. |
| NCT01401985 | Phase 2 | Completed | Opioid-Induced Constipation | Results not yet published in a peer-reviewed journal. |
A Phase 2b study with 200 OIC patients showed a statistically significant (p = 0.0001) increase in complete spontaneous bowel movements (CSBMs) compared to placebo at the highest dose of 15 mg once daily over a 5-week treatment period.
Conclusion
Axelopran sulfate is a peripherally restricted µ-opioid receptor antagonist developed through a rational drug design approach to address the significant unmet need of opioid-induced constipation. Its discovery and synthesis highlight the successful application of medicinal chemistry principles to optimize for peripheral selectivity and oral bioavailability. While preclinical data and early clinical findings are promising, the publication of full Phase II and subsequent Phase III trial results will be crucial in determining its future clinical utility.
References
- 1. Discovery of Axelopran (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination immunotherapy with nivolumab and ipilimumab in patients with rare gynecological malignancies: results of the CA209-538 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
